molecular formula C18H13N3O B8757564 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one CAS No. 131185-46-1

5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one

Cat. No.: B8757564
CAS No.: 131185-46-1
M. Wt: 287.3 g/mol
InChI Key: NBXJVMHXOPVEPU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride. Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one involves its inhibition of ERK1 and ERK2. As an ATP-competitive inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the mitogen-activated protein kinase/extracellular-signal-regulated kinase signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival.

Comparison with Similar Compounds

5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one can be compared to other similar compounds, such as 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine . Both compounds belong to the class of phenylpyrazoles and share similar structural features. this compound is unique in its specific inhibition of ERK1 and ERK2, making it particularly valuable for studying these kinases and their associated signaling pathways. Other similar compounds include pyrazolopyridines, pyridazines, and imidolactams .

Properties

CAS No.

131185-46-1

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C18H13N3O/c22-16-10-9-14(12-19-16)17-15-8-4-5-11-21(15)20-18(17)13-6-2-1-3-7-13/h1-12H,(H,19,22)

InChI Key

NBXJVMHXOPVEPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CNC(=O)C=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Carboxy-2-oxo-1,2-dihydropyridin-5-yl)-2-phenylpyrazolo[1,5-a]pyridine (120 mg) was melted by an electric hot plate at 370° C. This was dissolved in a mixture of chloroform (26 ml) and methanol (13 ml), and silica gel (1 g) and charcoal (0.2 g) were added thereto and then this mixture was filtered. The solvent of the filtrate was removed and chromatographed on silica gel (3 g) with a mixture of chloroform, methanol and triethylamine (200:10:1). The fractions containing the object compound were combined and evaporated in vacuo and recrystallized from ethyl acetate to give 3-(2-oxo-1,2-dihydropyridin-5-yl)-2-phenylpyrazolo[1,5-a]pyridine (30 mg).
Name
3-(3-Carboxy-2-oxo-1,2-dihydropyridin-5-yl)-2-phenylpyrazolo[1,5-a]pyridine
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two

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